molecular formula C27H18O6 B11928438 4-[3,5-bis(4-formyl-3-hydroxyphenyl)phenyl]-2-hydroxybenzaldehyde

4-[3,5-bis(4-formyl-3-hydroxyphenyl)phenyl]-2-hydroxybenzaldehyde

Cat. No.: B11928438
M. Wt: 438.4 g/mol
InChI Key: RMKVMLNVWUSOSN-UHFFFAOYSA-N
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Description

4-[3,5-bis(4-formyl-3-hydroxyphenyl)phenyl]-2-hydroxybenzaldehyde is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-bis(4-formyl-3-hydroxyphenyl)phenyl]-2-hydroxybenzaldehyde typically involves multi-step organic reactions. One common approach is the condensation reaction between 3,5-bis(4-formyl-3-hydroxyphenyl)benzene and 2-hydroxybenzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3,5-bis(4-formyl-3-hydroxyphenyl)phenyl]-2-hydroxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding primary alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-[3,5-bis(4-formyl-3-hydroxyphenyl)phenyl]-2-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 4-[3,5-bis(4-formyl-3-hydroxyphenyl)phenyl]-2-hydroxybenzaldehyde is largely dependent on its functional groups. The formyl groups can undergo nucleophilic addition reactions, while the hydroxy groups can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with various molecular targets and pathways, influencing biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde
  • 4-[3,5-bis(4-hydroxyphenyl)phenyl]-2-hydroxybenzaldehyde
  • 4-[3,5-bis(4-formyl-3-methoxyphenyl)phenyl]-2-hydroxybenzaldehyde

Uniqueness

4-[3,5-bis(4-formyl-3-hydroxyphenyl)phenyl]-2-hydroxybenzaldehyde is unique due to the presence of both formyl and hydroxy groups on the same aromatic ring system. This combination of functional groups enhances its reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C27H18O6

Molecular Weight

438.4 g/mol

IUPAC Name

4-[3,5-bis(4-formyl-3-hydroxyphenyl)phenyl]-2-hydroxybenzaldehyde

InChI

InChI=1S/C27H18O6/c28-13-19-4-1-16(10-25(19)31)22-7-23(17-2-5-20(14-29)26(32)11-17)9-24(8-22)18-3-6-21(15-30)27(33)12-18/h1-15,31-33H

InChI Key

RMKVMLNVWUSOSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C3=CC(=C(C=C3)C=O)O)C4=CC(=C(C=C4)C=O)O)O)C=O

Origin of Product

United States

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